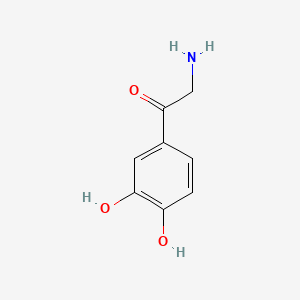
2-氨基-1-(3,4-二羟基苯基)乙酮
描述
去甲肾上腺素,也称为 Arterenone,是一种儿茶酚胺化合物,在生物系统中发挥着重要作用。它与去甲肾上腺素 (去甲肾上腺素) 密切相关,去甲肾上腺素是一种神经递质和激素,参与身体的“战或逃”反应。 去甲肾上腺素是一种儿茶酚胺家族的有机化学物质,在大脑和体内作为激素、神经递质和神经调节剂发挥作用 .
科学研究应用
去甲肾上腺素在化学、生物学、医学和工业等各个领域都有广泛的科学研究应用。 在昆虫生理学中,研究人员研究了去甲肾上腺素如何影响昆虫的发育、蜕皮和其他生理过程。 它也用于分析反相高效液相色谱 (HPLC) 方法 。 此外,去甲肾上腺素因其潜在的抗氧化特性而受到研究.
准备方法
合成路线和反应条件: 去甲肾上腺素的制备涉及在酶的存在下,使氢氰酸与 3,4-二乙酰氧基苯甲醛反应生成氰醇 。然后,该氰醇被进一步加工以产生去甲肾上腺素。 另一种方法包括水解昆虫角质层,其中去甲肾上腺素作为主要水解产物产生.
工业生产方法: 在工业环境中,去甲肾上腺素通常通过包括将化合物溶解在脱氧或脱气水中、在氮气流中过滤溶液以及进行消毒(优选使用热)的工艺生产 。这种方法确保生产出稳定的可注射去甲肾上腺素溶液。
化学反应分析
反应类型: 去甲肾上腺素会发生各种化学反应,包括氧化、还原和取代。 研究主要集中在去甲肾上腺素的形成,而不是它的进一步反应.
常用试剂和条件: 去甲肾上腺素的形成涉及氢氰酸和 3,4-二乙酰氧基苯甲醛等试剂 。 昆虫角质层的水解也与其形成有关.
作用机制
去甲肾上腺素通过作用于α-肾上腺素受体起外周血管收缩剂的作用。 它也是心脏的正性肌力激动剂和冠状动脉的扩张剂,这是由于它在β-肾上腺素受体上的活性 。 该化合物会增加全身血管阻力并增强冠脉灌注压 .
相似化合物的比较
去甲肾上腺素类似于其他儿茶酚胺,如肾上腺素 (肾上腺素)、去甲肾上腺素 (去甲肾上腺素) 和多巴胺。 这些化合物共享一个共同的儿茶酚结构,并在人体内作为神经递质和激素发挥作用 。 去甲肾上腺素在其在昆虫生理学中的特定作用及其潜在的抗氧化特性方面是独一无二的.
类似化合物:
- 肾上腺素 (肾上腺素)
- 去甲肾上腺素 (去甲肾上腺素)
- 多巴胺
- 异丙肾上腺素 (合成儿茶酚胺)
去甲肾上腺素的独特特性和应用使其成为各个科学研究领域中的一种宝贵化合物。
属性
IUPAC Name |
2-amino-1-(3,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFQARFTXUBHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5090-29-9 (hydrochloride) | |
| Record name | Noradrenalone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10198144 | |
| Record name | Noradrenalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499-61-6 | |
| Record name | 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noradrenalone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Noradrenalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORADRENALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHR76MLA92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is arterenone formed in insect cuticle?
A1: Arterenone is not directly present in insect cuticle but is released upon acid hydrolysis. Research suggests it originates from N-acetyldopamine (NADA) oligomers incorporated into the cuticle during sclerotization [, ]. These oligomers likely act as cross-links and filler material within the protein-chitin matrix. Upon acid hydrolysis, these oligomers break down, releasing arterenone [].
Q2: What is the role of NADA in the formation of arterenone and sclerotization?
A2: NADA serves as a crucial precursor for quinonoid tanning agents in insect cuticle sclerotization []. Unlike N-acetylnorepinephrine, which is converted to its quinone form, NADA undergoes a unique conversion to its quinone methide derivative by cuticular phenoloxidase []. This quinone methide can then react with cuticular components, forming oligomers that are ultimately responsible for arterenone release upon hydrolysis [, ].
Q3: What is the significance of arterenone being identified in insect cuticular hydrolyzates?
A3: The presence of arterenone in these hydrolyzates provides valuable insight into the chemical processes underlying cuticle sclerotization [, ]. Its identification supports the role of NADA-derived oligomers as key structural components in sclerotized cuticle. Furthermore, it highlights the complexity of the reactions involved in forming the rigid and protective exoskeleton of insects.
Q4: Are there analytical techniques used to study arterenone in insect cuticle?
A4: While specific techniques for arterenone analysis aren’t detailed in the provided abstracts, the research mentions techniques like solid-state NMR to analyze the composition of sclerotized cuticle []. Additionally, researchers used acid hydrolysis under varying conditions to release arterenone and other catechol-related compounds from the cuticle for analysis [].
Q5: Besides insects, has arterenone been studied in other contexts?
A5: Yes, arterenone has been investigated for its inhibitory effects on tyrosine hydroxylase and tryptophan hydroxylase, enzymes crucial for neurotransmitter synthesis []. This suggests potential pharmacological relevance, although specific details about its mechanism of action and potential applications are not elaborated upon in the provided abstracts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


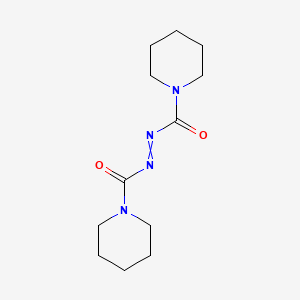
![2-[18,21-Bis(2-aminoethyl)-12-benzyl-3-(2-chloro-1-hydroxyethyl)-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1212849.png)
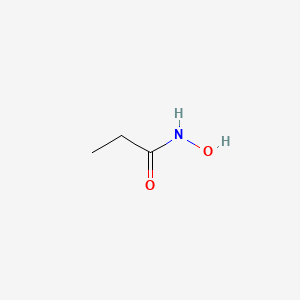
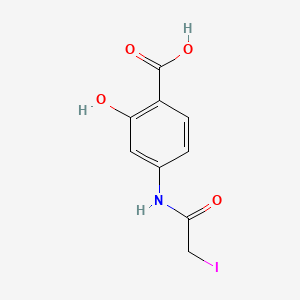
![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxo-ethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B1212858.png)
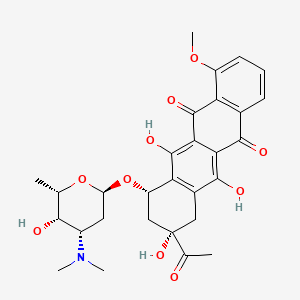
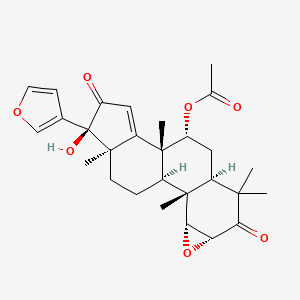

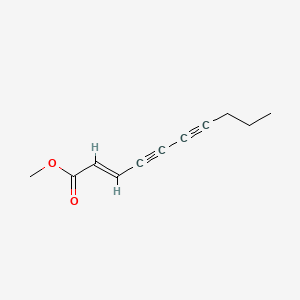
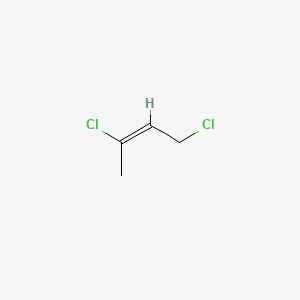
![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B1212865.png)
![2-[4-[(1-Cyclopentyl-5-tetrazolyl)-(6-quinolinyl)methyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1212866.png)
![1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol](/img/structure/B1212867.png)
![3,7-Dimethyl-1-(phenylmethyl)-8-[(phenylmethyl)amino]purine-2,6-dione](/img/structure/B1212870.png)
